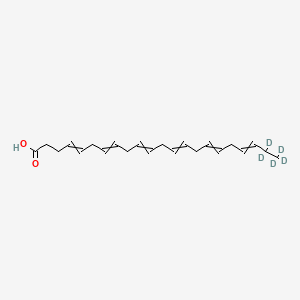

21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid is a deuterated form of Docosahexaenoic Acid, a long-chain omega-3 polyunsaturated fatty acid. It is commonly used as an internal standard for the quantification of Docosahexaenoic Acid by gas chromatography or liquid chromatography-mass spectrometry . Docosahexaenoic Acid is found in fish and algal oils and is a significant component of brain grey matter and retinal membranes .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid involves the incorporation of deuterium atoms into the Docosahexaenoic Acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Genetically modified microorganisms, such as microalgae, are used to produce high yields of Docosahexaenoic Acid, which is then subjected to deuteration . The fermentation process is optimized to enhance the production of Docosahexaenoic Acid, which is subsequently purified and deuterated to obtain this compound .

化学反应分析

Types of Reactions: 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its quantification and analysis in different scientific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperature, pressure, and pH levels .

Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced forms of the compound.

科学研究应用

Metabolic Studies

DHA-d5 is extensively used in metabolic studies due to its isotopic labeling. This compound allows researchers to trace metabolic pathways and understand lipid metabolism in vivo. For instance:

- Lipid Metabolism Tracking : Studies have utilized DHA-d5 to investigate the metabolism of omega-3 fatty acids in human subjects and animal models. By tracking the incorporation of deuterated DHA into various lipid pools, researchers can elucidate how dietary DHA affects cellular lipid profiles and metabolic health .

Pharmacokinetics

The pharmacokinetic properties of DHA-d5 are studied to assess its absorption, distribution, metabolism, and excretion (ADME) characteristics. This is particularly relevant for understanding how modifications to fatty acids can influence their bioavailability and therapeutic efficacy:

- Bioavailability Studies : Research has shown that deuterated fatty acids can have altered pharmacokinetics compared to their non-deuterated counterparts. These studies help in optimizing formulations for better delivery of omega-3 fatty acids in clinical settings .

Nutritional Science

DHA-d5 is employed in nutritional studies to evaluate the effects of omega-3 fatty acids on human health:

- Dietary Impact on Health : Investigations into the role of DHA in neuroprotection and cardiovascular health often utilize DHA-d5 to assess how varying levels of omega-3 intake can influence health outcomes. The isotopic labeling aids in precise measurement of incorporation into tissues .

Neurodegenerative Diseases

Given the critical role of DHA in brain health, DHA-d5 has been explored as a potential therapeutic agent in neurodegenerative diseases such as Alzheimer's disease:

- Therapeutic Potential : Clinical trials are investigating whether supplementation with DHA-d5 can improve cognitive function or slow the progression of neurodegenerative diseases by enhancing neuronal membrane fluidity and reducing inflammation .

Cardiovascular Health

DHA is known for its cardioprotective effects. Studies involving DHA-d5 focus on understanding its impact on heart health:

- Cholesterol Management : Research indicates that omega-3 fatty acids can lower triglyceride levels and improve overall lipid profiles. The use of DHA-d5 allows for more accurate assessments of these effects at the molecular level .

Study on Omega-3 Fatty Acids and Inflammation

A notable study utilized DHA-d5 to explore its anti-inflammatory properties:

- Findings : The study demonstrated that supplementation with DHA-d5 led to a significant reduction in inflammatory markers among participants with chronic inflammatory conditions . This highlights the potential of deuterated forms of omega-3s in therapeutic applications.

Impact on Eye Health

Another research project focused on age-related macular degeneration (AMD):

- Results : Participants receiving DHA-d5 showed improved serum levels of lipid metabolites associated with eye health compared to controls. This suggests a beneficial role for omega-3 supplementation in preventing AMD progression .

作用机制

The mechanism of action of 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It interacts with various molecular targets, including receptors and enzymes, to exert its effects. For example, it has been shown to upregulate the expression of β-secretase 2, which competes with β-secretase 1 to cleave amyloid precursor protein, thereby reducing the production of amyloid-beta fragments . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .

相似化合物的比较

21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in scientific studies. Similar compounds include other omega-3 fatty acids such as Eicosapentaenoic Acid and Alpha-Linolenic Acid . While these compounds share some biological functions, this compound is particularly valuable in research due to its isotopic labeling, which facilitates detailed analysis and understanding of metabolic pathways .

生物活性

21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid (DHA-d5) is a deuterated form of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA) critical for various biological functions. This compound is particularly notable for its role in cellular processes and its potential therapeutic applications.

- Molecular Formula : C22H27D5O2

- Molecular Weight : 333.52 g/mol

- Density : 0.9±0.1 g/cm³

- Boiling Point : 446.7±24.0 °C at 760 mmHg

- Storage Conditions : -20 °C; sensitive to light and air .

Biological Significance of DHA

DHA is primarily found in high concentrations in the brain and retina, where it contributes to neuronal function and visual acuity. It plays a vital role in:

- Cell Membrane Integrity : Enhances fluidity and flexibility of cell membranes.

- Neuroprotection : Involved in the synthesis of neuroprotective factors.

- Anti-inflammatory Effects : Precursor to bioactive lipid mediators that regulate inflammation.

DHA-d5 exhibits similar mechanisms to its non-deuterated counterpart:

- Membrane Fluidity : Integrates into phospholipid bilayers, modulating membrane properties and influencing receptor signaling.

- Signaling Pathways : Impacts pathways related to inflammation and apoptosis through the generation of lipid mediators like resolvins and protectins.

- Neuroprotective Effects : Promotes neuronal survival and regeneration in models of neurodegeneration.

Case Studies

- Neurodegenerative Diseases :

- Cardiovascular Health :

- Inflammation Reduction :

Data Table: Biological Activity Summary

属性

CAS 编号 |

1197205-71-2 |

|---|---|

分子式 |

C22H32O2 |

分子量 |

333.5 g/mol |

IUPAC 名称 |

(4Z,7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-/i1D3,2D2 |

InChI 键 |

MBMBGCFOFBJSGT-RPBOKJFVSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |

规范 SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

外观 |

Assay:≥99% deuterated forms (d1-d5)A solution in ethanol |

同义词 |

(all-Z)-4,7,10,13,16,19-Docosahexaenoic Acid-d5; DHA-d5; Cervonic Acid-d5; Doconexent-d5; Marinol D 50TG-d5; Ropufa 60-d5; |

产品来源 |

United States |

Q1: What is the primary application of Docosahexaenoic Acid-d5 in the provided research?

A: The research primarily utilizes Docosahexaenoic Acid-d5 as a tracer to study the uptake and metabolism of Docosahexaenoic Acid (DHA) in biological systems. [, ] Specifically, one study focuses on quantifying DHA-d5 uptake into mouse microglia, highlighting its importance in understanding DHA's role within these brain cells. []

Q2: Can you elaborate on the analytical techniques used to measure Docosahexaenoic Acid-d5 in these studies?

A: The research employs Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for the precise quantification of Docosahexaenoic Acid-d5 uptake. [, ] This highly sensitive technique allows researchers to track the labeled DHA-d5 and distinguish it from endogenous DHA. One study developed and validated a specific LC-MS/MS assay for this purpose. []

Q3: The first abstract mentions analyzing various fatty acids in serum. What is the significance of studying Docosahexaenoic Acid-d5 alongside other fatty acids?

A: Analyzing DHA-d5 alongside other fatty acids, like those from the Omega-3, -6, -7, and -9 families, provides a comprehensive view of fatty acid metabolism and potential interactions. [] This broader perspective is valuable for understanding the specific roles and relationships between different fatty acids within biological systems. For instance, researchers can investigate how the uptake of DHA-d5 might influence or be influenced by the presence of other fatty acids.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。